2,4-Dinitrobenzyl bromide

Descripción general

Descripción

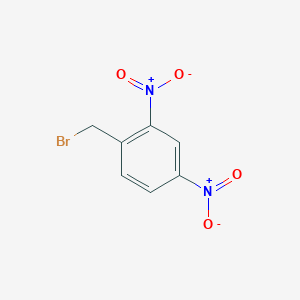

2,4-Dinitrobenzyl bromide is an organic compound with the molecular formula C7H5BrN2O4. It is a derivative of benzyl bromide, where the benzene ring is substituted with two nitro groups at the 2 and 4 positions. This compound is known for its reactivity and is used in various chemical syntheses and research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,4-Dinitrobenzyl bromide can be synthesized through the bromination of 2,4-dinitrotoluene. The process typically involves the use of bromine or N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4). The reaction conditions usually require a controlled temperature to ensure the selective bromination at the benzylic position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions helps in achieving higher yields and purity. The process involves strict control of temperature, pressure, and reagent concentrations to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Dinitrobenzyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The benzylic position can be oxidized to form corresponding benzyl alcohols or carboxylic acids

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions

Major Products Formed:

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Reduction: Products include 2,4-diaminobenzyl bromide.

Oxidation: Products include 2,4-dinitrobenzyl alcohol and 2,4-dinitrobenzoic acid

Aplicaciones Científicas De Investigación

Organic Synthesis

Reagent for Bromination:

2,4-Dinitrobenzyl bromide serves as an effective reagent for the bromination of various organic compounds. Its ability to introduce bromine into different substrates makes it a valuable tool in synthetic organic chemistry. For instance, it is often used to synthesize dibenzonaphthyridine derivatives through electrochemical processes, showcasing its role in complex molecule formation .

Case Study: Synthesis of Dibenzonaphthyridine Derivatives

- Objective: To produce dibenzonaphthyridine derivatives from 2,2-(2-nitrobenzyl)-2-substituted-acetonitriles.

- Method: An indirect electrochemical procedure was employed, utilizing dichloromethane as the solvent.

- Outcome: The selective reduction of nitro groups into amino groups was achieved without cyclization of intermediates, demonstrating the compound's efficacy in facilitating complex transformations .

Photochemical Applications

Photochromic Properties:

Research has indicated that derivatives of 2,4-dinitrobenzyl compounds exhibit photochromic behavior. For example, 2-(2,4-dinitrobenzyl) pyridine undergoes a reversible color change when exposed to light, transitioning from a sandy color to deep blue. This phenomenon is attributed to intramolecular hydrogen bonding and tautomerization processes triggered by light exposure .

Case Study: Scanning Electron Microscopy Study

- Objective: To investigate the macro-crystalline structure of 2-(2,4-dinitrobenzyl) pyridine.

- Method: Scanning electron microscopy was utilized to analyze crystal structures.

- Findings: The study revealed unique layering effects and color changes associated with light exposure, emphasizing the compound's potential in photochemical applications .

Biological Applications

Immunological Studies:

The compound has been referenced in immunological research where similar nitro compounds are used to measure contact hypersensitivity responses. While specific studies on this compound were not highlighted, its structural analogs have shown promise in assessing immune responses .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 2,4-dinitrobenzyl bromide involves its ability to act as an electrophile due to the presence of the bromine atom. This makes it highly reactive towards nucleophiles, facilitating various substitution reactions. The nitro groups enhance the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. The compound can also participate in electron donor-acceptor (EDA) complexes, which are useful in photochemical reactions .

Comparación Con Compuestos Similares

2,4-Dinitrochlorobenzene: Similar structure but with a chlorine atom instead of bromine. It is less reactive due to the lower leaving group ability of chlorine.

2,4-Dinitrofluorobenzene: Contains a fluorine atom, which makes it more reactive in nucleophilic aromatic substitution reactions.

2,4-Dinitrotoluene: Lacks the halogen atom, making it less reactive in substitution reactions but useful in other synthetic applications .

Uniqueness: 2,4-Dinitrobenzyl bromide is unique due to its high reactivity and versatility in various chemical reactions. The presence of both nitro groups and a bromine atom makes it a valuable reagent in organic synthesis and research applications.

Actividad Biológica

2,4-Dinitrobenzyl bromide (CHBrNO) is a chemical compound that has garnered attention for its diverse biological activities and applications in organic synthesis. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis routes, and relevant research findings.

This compound is characterized by the presence of two nitro groups attached to a benzene ring, which significantly influences its reactivity and biological interactions. The compound is typically used as an alkylating agent in various synthetic reactions.

The biological activity of this compound primarily stems from its ability to act as an electrophile in nucleophilic substitution reactions. This property allows it to participate in various biochemical processes, including:

- Alkylation Reactions : It has been utilized for the stereoselective α-alkylation of aldehydes, demonstrating notable efficiency in forming carbon-carbon bonds under photochemical conditions .

- Formation of Electron Donor-Acceptor (EDA) Complexes : The compound can form EDA complexes with enamines, leading to enhanced reactivity and selectivity in organic transformations .

Biological Studies and Findings

Research has explored the effects of this compound on various biological systems. Key findings include:

- Toxicity and Safety : Studies indicate that this compound exhibits cytotoxic effects on certain cell lines. The compound's toxicity is attributed to its electrophilic nature, which can lead to cellular damage through alkylation of nucleophilic sites within biomolecules .

- Photochemical Properties : The compound has been shown to undergo photochemical reactions that enhance its reactivity. For instance, it can be activated by visible light when mixed with certain catalysts, leading to significant yields in alkylation reactions .

Case Studies

-

Alkylation of Butanal : A study demonstrated the successful alkylation of butanal using this compound under photoredox conditions. The reaction yielded high enantiomeric excess (ee), showcasing the compound's potential in asymmetric synthesis .

Entry Substrate Catalyst % Yield % ee 1 Phenyl 9 0 ND 2 2,4-(NO)CH 9 74 97 3 2,4-(NO)CH 10 93 82 - Scanning Electron Microscopy Study : Another study utilized scanning electron microscopy to analyze the structural properties of derivatives of this compound. This research provided insights into the compound's macro-crystalline structures and their potential applications in materials science .

Propiedades

IUPAC Name |

1-(bromomethyl)-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O4/c8-4-5-1-2-6(9(11)12)3-7(5)10(13)14/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDBJFAWRZSOCMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427320 | |

| Record name | 2,4-DINITROBENZYL BROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3013-38-5 | |

| Record name | 2,4-DINITROBENZYL BROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,4-Dinitrobenzyl bromide facilitate the analysis of short-chain fatty acids?

A1: The research paper focuses on analyzing short-chain fatty acids (C1-C6) using paper chromatography. While the paper doesn't explicitly detail the entire reaction, this compound likely acts as a derivatizing agent. This means it reacts with the carboxylic acid group of the fatty acids to form 2,4-dinitrophenyl esters. These esters likely possess different chromatographic properties compared to the free fatty acids, allowing for better separation and identification on a paper chromatogram. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.